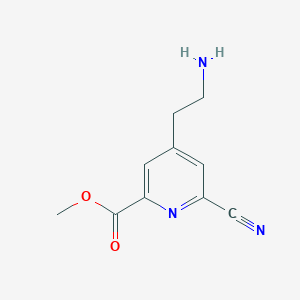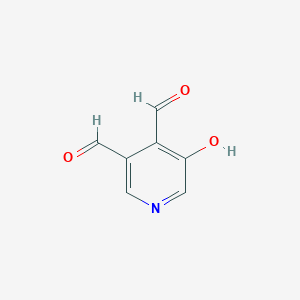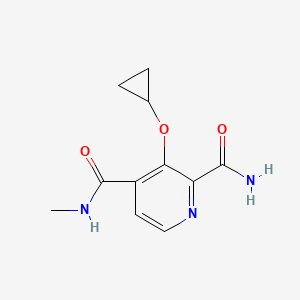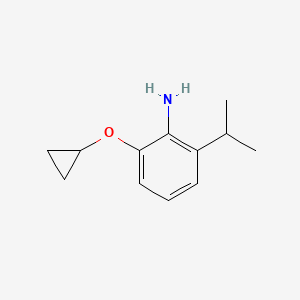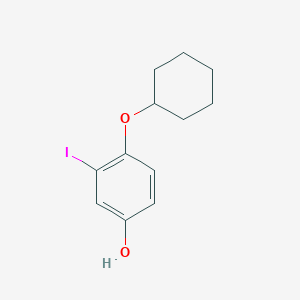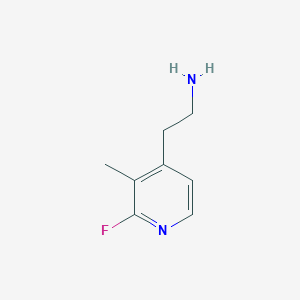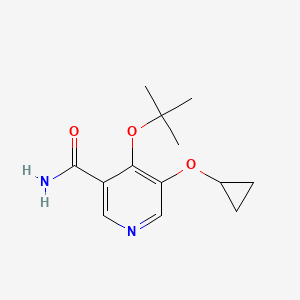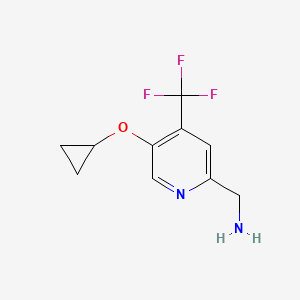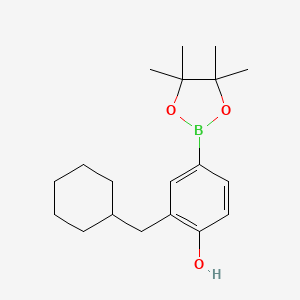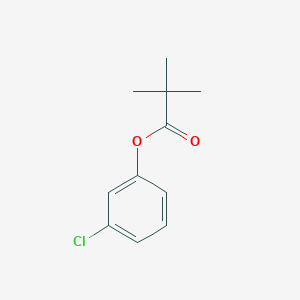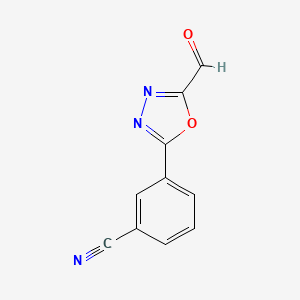
3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile is an organic compound that features a 1,3,4-oxadiazole ring, a formyl group, and a benzonitrile moiety. The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile typically involves the cyclization of hydrazides with aldehydes or carboxylic acids. One common method is the reaction of a benzonitrile derivative with an acylhydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of a base such as potassium carbonate (K₂CO₃) and a solvent like acetonitrile (MeCN) under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(5-Carboxy-1,3,4-oxadiazol-2-YL)benzonitrile.
Reduction: 3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzylamine.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to the biological activity of the oxadiazole ring.
Materials Science: The compound is used in the development of high-energy materials and as a building block for advanced polymers.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Aryl-1,3,4-oxadiazol-2-YL)benzonitrile: Similar structure but with different substituents on the oxadiazole ring.
3-(5-Substituted-1,3,4-oxadiazol-2-YL)benzonitrile: Variations in the substituents can lead to different biological activities and properties.
Uniqueness
3-(5-Formyl-1,3,4-oxadiazol-2-YL)benzonitrile is unique due to the presence of the formyl group, which can participate in specific chemical reactions and interactions that are not possible with other substituents. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H5N3O2 |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
3-(5-formyl-1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-7-2-1-3-8(4-7)10-13-12-9(6-14)15-10/h1-4,6H |
Clé InChI |
UVWJUWOOJLGUEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NN=C(O2)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


